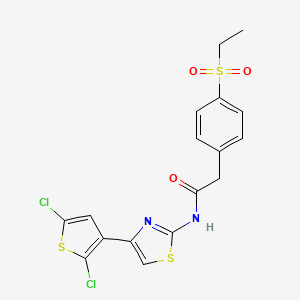

N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide

Description

N-(4-(2,5-Dichlorothiophen-3-yl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide is a heterocyclic acetamide derivative characterized by a thiazole core substituted with a 2,5-dichlorothiophene moiety and an acetamide side chain linked to a 4-(ethylsulfonyl)phenyl group. This compound combines structural motifs associated with bioactivity, including the thiazole ring (known for antimicrobial and anti-inflammatory properties ), a dichlorinated thiophene (imparting electron-withdrawing effects and metabolic stability ), and a sulfonyl group (enhancing solubility and target binding ).

Properties

IUPAC Name |

N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-2-(4-ethylsulfonylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14Cl2N2O3S3/c1-2-27(23,24)11-5-3-10(4-6-11)7-15(22)21-17-20-13(9-25-17)12-8-14(18)26-16(12)19/h3-6,8-9H,2,7H2,1H3,(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLNGBTZYYPEWSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=C(SC(=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14Cl2N2O3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes available research findings, including synthesis methods, biological evaluations, and potential therapeutic applications.

- Molecular Formula : C18H16Cl2N2O4S3

- Molar Mass : 491.4 g/mol

- CAS Number : 941967-72-2

Synthesis

The synthesis of this compound typically involves multi-step reactions, which may include:

-

Formation of Thiazole Ring :

- Reaction of 2-amino-thiazole with 2,5-dichlorothiophene derivatives.

-

Amidation :

- The thiazole intermediate is reacted with an appropriate acyl chloride to form the desired amide.

-

Purification :

- The final product is purified using techniques such as recrystallization or chromatography.

Antimicrobial Activity

Research indicates that compounds with thiazole moieties exhibit promising antimicrobial properties. For instance, derivatives similar to this compound have been evaluated against various bacterial strains:

| Compound | Target Bacteria | EC50 (µM) | Comparison |

|---|---|---|---|

| Compound A | Xanthomonas oryzae | 156.7 | Better than bismerthiazol (230.5 µM) |

| Compound B | Xanthomonas axonopodis | 144.7 | Superior to thiodiazole copper (545.2 µM) |

| Compound C | Xanthomonas oryzae pv. oryzicola | 194.9 | Comparable to commercial bactericides |

These findings suggest that the compound has a significant inhibitory effect on bacterial growth, potentially through mechanisms that disrupt cell membrane integrity, as confirmed by scanning electron microscopy (SEM) studies.

Antiparasitic Activity

In addition to antibacterial properties, thiazole derivatives have shown nematicidal activity against Meloidogyne incognita, with mortality rates of 100% at concentrations of 500 μg/mL after 24 hours of exposure. This indicates potential for agricultural applications in pest management.

The biological activity of this compound is believed to involve multiple biochemical pathways:

-

Enzyme Interaction :

- The compound may inhibit key enzymes involved in metabolic processes.

-

Signal Transduction Modulation :

- It has been observed to influence pathways such as MAPK/ERK, which are crucial for cell proliferation and differentiation.

-

Receptor Binding :

- The compound may bind to specific receptors, altering their activity and leading to downstream effects on gene expression and cellular metabolism.

Case Studies and Research Findings

Several studies have investigated the biological activities and mechanisms of related thiazole compounds:

- Antibacterial Studies : A study demonstrated that thiazole derivatives exhibited significant antibacterial activity against Xanthomonas species, with structure-activity relationship (SAR) analyses highlighting the importance of side chains in enhancing efficacy .

- Nematicidal Activity : Research indicated that specific thiazole derivatives could effectively reduce nematode populations in agricultural settings, suggesting their potential use as biopesticides .

- Cytotoxic Effects : Investigations into the cytotoxic properties of related compounds have revealed their potential in cancer therapy by inducing apoptosis in cancer cell lines .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s activity and physicochemical properties can be inferred through comparisons with structurally related acetamides (Tables 1–2). Key structural variations include:

- Thiazole core modifications : Replacement of the dichlorothiophene group with phenyl or substituted phenyl rings alters electronic and steric profiles. For example, compounds with 4-(p-tolyl)thiazol-2-yl groups (e.g., 14–15 in ) exhibit lower melting points (269–283°C) compared to bulkier dichlorothiophene-containing derivatives, likely due to reduced molecular symmetry .

- Sulfonyl vs. sulfonamide groups : The ethylsulfonyl group in the target compound may enhance metabolic stability compared to sulfonamide-linked analogs (e.g., 5–7 in ), which are prone to hydrolysis .

Physicochemical Properties

- Melting Points: The dichlorothiophene-thiazole scaffold likely increases melting point (>250°C estimated) compared to non-halogenated analogs (e.g., 13–18, 269–303°C ).

- Solubility : The ethylsulfonyl group improves aqueous solubility relative to methylsulfonyl or phenylthio analogs (e.g., 54 in with m.p. 204–206°C ).

Data Tables

Table 1: Structural and Physical Properties of Selected Acetamide Derivatives

Table 2: Impact of Substituents on Bioactivity

Key Research Findings

Electron-withdrawing groups (Cl, SO₂) enhance antimicrobial and anti-inflammatory activity by increasing target binding and reducing oxidative metabolism .

Thiazole-piperazine hybrids () demonstrate that bulky substituents (e.g., 4-tert-butylphenyl) reduce solubility but improve enzyme inhibition via hydrophobic interactions .

Sulfonamide vs. sulfonyl : Sulfonamide-containing analogs () show higher susceptibility to hydrolysis compared to sulfonyl derivatives, suggesting the target compound’s ethylsulfonyl group offers superior stability .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide, and how are key intermediates validated?

- Methodology : The synthesis typically involves cyclization reactions to form the thiazole core. For example, reacting a 2-aminothiophenol derivative with an α-haloketone (e.g., 2-bromo-1-(4-(ethylsulfonyl)phenyl)ethanone) under reflux in a polar aprotic solvent (e.g., DMF) for 6–8 hours. Key intermediates (e.g., the thiazole ring precursor) are validated via -NMR to confirm regioselectivity and LC-MS for molecular weight confirmation .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) removes unreacted starting materials. Recrystallization in ethanol improves purity (>95% by HPLC) .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

- Techniques :

- NMR Spectroscopy : - and -NMR confirm substituent positions and stereochemistry. Aromatic protons in the dichlorothiophene ring appear as doublets at δ 7.2–7.5 ppm, while the ethylsulfonyl group shows a singlet at δ 1.3 ppm (CH) and δ 3.5–3.7 ppm (CH) .

- Mass Spectrometry : High-resolution ESI-MS provides exact mass confirmation (e.g., [M+H] at m/z 486.0234) .

- X-ray Crystallography (if applicable): Resolves bond angles and torsional strain in the thiazole and thiophene rings .

Q. What are the solubility properties of this compound, and how do they impact in vitro assays?

- Solubility Profile : Limited aqueous solubility (<0.1 mg/mL in PBS) due to hydrophobic thiophene and ethylsulfonyl groups. Use DMSO stock solutions (10 mM) for biological studies, diluted in assay buffers to ≤0.1% DMSO to avoid cytotoxicity .

- Formulation Strategies : Co-solvents (e.g., PEG-400) or lipid-based nanoparticles enhance solubility for in vivo testing .

Q. What initial biological screening assays are recommended to evaluate its therapeutic potential?

- Assays :

- Antimicrobial Activity : Broth microdilution (MIC against S. aureus and E. coli) .

- Anticancer Screening : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) with IC determination .

- Enzyme Inhibition : Fluorescence-based assays for kinases (e.g., EGFR) or proteases .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing byproduct formation?

- Optimization Strategies :

- Catalysis : Use Pd(OAc) (5 mol%) to accelerate cyclization and reduce reaction time from 8 to 4 hours .

- Temperature Control : Maintain reflux at 110°C to avoid decomposition of the ethylsulfonyl group .

- Byproduct Mitigation : Add molecular sieves (3Å) to absorb water and prevent hydrolysis of intermediates .

Q. How should researchers address contradictions in reported biological activity data (e.g., varying IC values across studies)?

- Troubleshooting :

- Assay Standardization : Adopt CLSI guidelines for antimicrobial testing or NCI protocols for cytotoxicity assays .

- Purity Validation : Ensure >98% purity via HPLC (C18 column, acetonitrile/water gradient) to exclude impurities affecting activity .

- Cell Line Authentication : Use STR profiling to confirm cell line identity and avoid cross-contamination .

Q. What computational approaches are suitable for elucidating its mechanism of action?

- Methods :

- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., EGFR kinase domain). Key binding residues (e.g., Lys745, Met793) can be identified .

- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes in physiological conditions .

- QSAR Modeling : Hammett constants for substituents (e.g., Cl, SOEt) correlate with logP and bioactivity .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved potency?

- SAR Strategies :

- Substituent Modification : Replace 2,5-dichlorothiophene with 2-bromothiophene to enhance electrophilicity and target binding .

- Bioisosteres : Substitute ethylsulfonyl with sulfonamide to improve solubility while retaining activity .

- Scaffold Hopping : Integrate a triazole ring (from ) to explore dual-target inhibition .

Q. What strategies mitigate off-target effects observed in cellular assays?

- Approaches :

- Selectivity Profiling : Screen against a panel of 50+ kinases (e.g., Eurofins KinaseProfiler™) to identify off-target hits .

- Prodrug Design : Introduce a cleavable ester group to reduce non-specific cytotoxicity .

- Dose-Response Analysis : Use Hill slopes to differentiate specific vs. non-specific binding .

Methodological Notes

- Data Reproducibility : Report reaction conditions (solvent, catalyst, temperature) and biological assay parameters (cell density, incubation time) in detail .

- Ethical Compliance : Adhere to OECD guidelines for in vivo studies and obtain institutional approval for animal models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.